molecular formula C21H20N4O2 B11663394 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11663394
M. Wt: 360.4 g/mol
InChI Key: JDGOICSEMLCVDO-LPYMAVHISA-N
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Description

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound with the molecular formula C21H20N4O2. It is known for its unique structure, which includes a benzoindazole core and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13(14-7-10-16(27-2)11-8-14)22-25-21(26)20-18-12-9-15-5-3-4-6-17(15)19(18)23-24-20/h3-8,10-11H,9,12H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

JDGOICSEMLCVDO-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=C(C=C4)OC

Origin of Product

United States

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